molecular formula C18H17N3O3S B7751737 3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B7751737
M. Wt: 355.4 g/mol
InChI Key: VVVYQVCTADIXIR-UHFFFAOYSA-N
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Description

3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired benzothieno[2,3-d][1,2,3]triazinone structure. The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer or infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar benzothiophene structures but different functional groups.

    Triazine derivatives: Compounds with triazine cores but varying substituents.

Uniqueness

3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its combination of benzothiophene and triazine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-12-6-4-5-11(9-12)14(22)10-21-18(23)16-13-7-2-3-8-15(13)25-17(16)19-20-21/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVYQVCTADIXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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